N-(benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
The compound N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide primarily targets the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain . It’s worth noting that the anti-inflammatory effects of this compound are seen to be mediated via inhibition of COX-2, whereas deleterious effects in the gastrointestinal tract, such as gastroduodenal ulceration, occur as a result of inhibition of COX-1 .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .
Pharmacokinetics
The compound’s high yield synthesis suggests it may have favorable bioavailability.
Result of Action
The primary result of the compound’s action is a significant reduction in inflammation and pain . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities .
Action Environment
The action of N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide can be influenced by various environmental factors. For instance, the compound forms a compact protective coating when adsorbed over metal surfaces, which is considered to be due to mixed interactions during their adsorption . .
Preparation Methods
The synthesis of N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the condensation of benzo[d]thiazol-6-amine with 4-bromobiphenyl-4-carboxylic acid under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for diseases such as cancer and neurodegenerative disorders.
Comparison with Similar Compounds
N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide can be compared with other benzothiazole derivatives such as:
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide: This compound has similar structural features but differs in the substitution pattern on the biphenyl ring, leading to variations in biological activity and chemical reactivity.
6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide:
The uniqueness of N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c23-20(22-17-10-11-18-19(12-17)24-13-21-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPQMLLKWNVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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